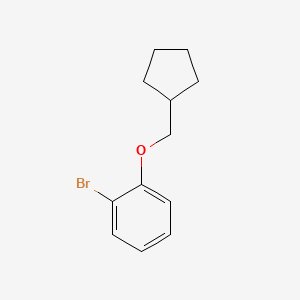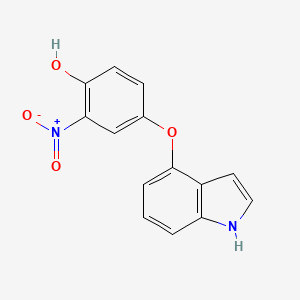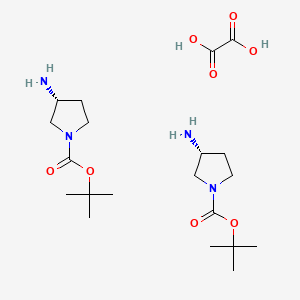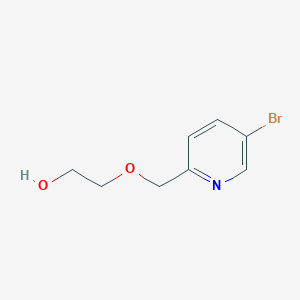
2-((5-Bromopyridin-2-yl)methoxy)ethanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-((5-Bromopyridin-2-yl)methoxy)ethanol is an organic compound that belongs to the class of bromopyridines It is characterized by the presence of a bromine atom attached to the pyridine ring and an ethoxy group linked to the methylene bridge
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-((5-Bromopyridin-2-yl)methoxy)ethanol typically involves the reaction of 5-bromopyridine-2-methanol with ethylene oxide. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Starting Material: 5-bromopyridine-2-methanol
Reagent: Ethylene oxide
Conditions: The reaction is usually conducted in the presence of a base, such as potassium carbonate, at elevated temperatures.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent product quality.
化学反応の分析
Types of Reactions
2-((5-Bromopyridin-2-yl)methoxy)ethanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The bromine atom can be reduced to form the corresponding pyridine derivative.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst can be used.
Substitution: Nucleophiles like sodium azide (NaN3) or thiourea can be employed under mild conditions.
Major Products Formed
Oxidation: Formation of 2-((5-bromopyridin-2-yl)methoxy)acetaldehyde or 2-((5-bromopyridin-2-yl)methoxy)acetic acid.
Reduction: Formation of 2-((5-pyridin-2-yl)methoxy)ethanol.
Substitution: Formation of 2-((5-substituted-pyridin-2-yl)methoxy)ethanol derivatives.
科学的研究の応用
2-((5-Bromopyridin-2-yl)methoxy)ethanol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It serves as a probe in biochemical assays to study enzyme activity and protein interactions.
Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: It is utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 2-((5-Bromopyridin-2-yl)methoxy)ethanol involves its interaction with specific molecular targets. The bromine atom and the ethoxy group play crucial roles in its binding affinity and reactivity. The compound can modulate various biochemical pathways, leading to its observed biological effects.
類似化合物との比較
Similar Compounds
5-Bromopyridine-2-methanol: Similar structure but lacks the ethoxy group.
2-(5-Bromopyridin-2-yl)ethanol: Similar structure but lacks the methoxy group.
5-Bromo-2-methoxypyridine: Similar structure but lacks the ethoxy group.
Uniqueness
2-((5-Bromopyridin-2-yl)methoxy)ethanol is unique due to the presence of both the bromine atom and the ethoxy group, which confer distinct chemical and biological properties
特性
分子式 |
C8H10BrNO2 |
|---|---|
分子量 |
232.07 g/mol |
IUPAC名 |
2-[(5-bromopyridin-2-yl)methoxy]ethanol |
InChI |
InChI=1S/C8H10BrNO2/c9-7-1-2-8(10-5-7)6-12-4-3-11/h1-2,5,11H,3-4,6H2 |
InChIキー |
YYCMJYWLVHYVEX-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=NC=C1Br)COCCO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


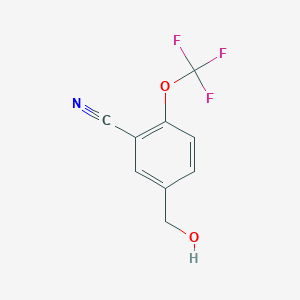
![1-[3-(1-Quinolin-2-ylazetidin-3-yl)oxypyrazin-2-yl]azetidin-3-ol](/img/structure/B13885554.png)
![2-(2-methyl-1,3-dioxolan-2-yl)-N-[2-(2-thienyl)ethyl]butanamide](/img/structure/B13885570.png)
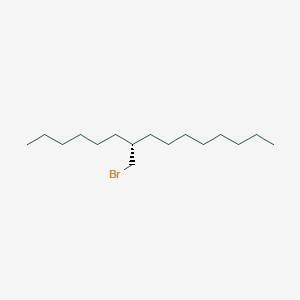
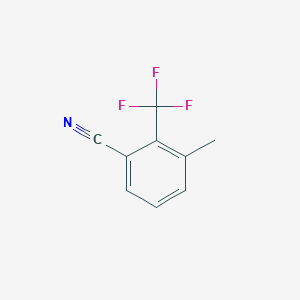
![hexapotassium;[2-[3,4-disulfonatooxy-2,5-bis(sulfonatooxymethyl)oxolan-2-yl]oxy-5-hydroxy-6-(hydroxymethyl)-3-sulfonatooxyoxan-4-yl] sulfate](/img/structure/B13885597.png)

![8-chloro-N-phenyl-[1,2,4]triazolo[1,5-a]pyrazin-2-amine](/img/structure/B13885605.png)
![2-[2-Methyl-5-(4-methylsulfonylphenyl)-1-phenylpyrrol-3-yl]ethyl propyl carbonate](/img/structure/B13885609.png)
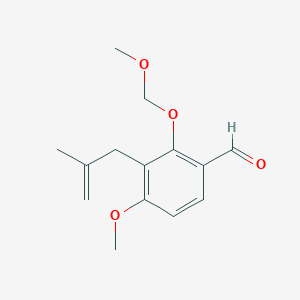
![[4-(4-Amino-3-methyl-phenoxy)-pyrimidin-2-yl]-(3-methoxy-phenyl)-amine](/img/structure/B13885618.png)
